5-Bromo-2-mercaptobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the preparation of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase (COMT) was reported, highlighting the synthetic approach and the reactivity of the mercapto group in the absence of a reducing agent . Similarly, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization process was developed, demonstrating the versatility of brominated benzoic acids in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids has been analyzed using various techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid was determined, showing a close structural analogy to aspirin with a rotationally disordered bromine atom . Additionally, density functional theory (DFT) calculations were performed on 2-amino-5-bromobenzoic acid to determine the most stable conformer and to analyze the vibrational and electronic transitions .
Chemical Reactions Analysis
Brominated benzoic acids participate in a variety of chemical reactions. They have been used as building blocks in the construction of spirobenzolactones and spirobenzolactams through sequential intramolecular free radical Michael additions . The reactivity of these compounds under different conditions can provide insights into the potential reactions of 5-Bromo-2-mercaptobenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of
Scientific Research Applications
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
α-Glucosidase Inhibitors
- Field : Medicinal Chemistry
- Application : 5-Bromo-2-aryl benzimidazole derivatives were synthesized and evaluated as potential inhibitors of α-glucosidase enzyme .
- Method : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques .
- Results : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, one compound was found to be five-fold more active than the standard .
properties
IUPAC Name |
5-bromo-2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINIBOQGXIFOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489471 | |
Record name | 5-Bromo-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-mercaptobenzoic acid | |
CAS RN |
61954-80-1 | |
Record name | 5-Bromo-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-mercaptobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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